molecular formula C9H7F3N2O2 B13898165 5-Nitro-6-(trifluoromethyl)indoline

5-Nitro-6-(trifluoromethyl)indoline

Cat. No.: B13898165
M. Wt: 232.16 g/mol
InChI Key: KRMFQTOKLFSHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-6-(trifluoromethyl)indoline is a chemical compound with the molecular formula C9H6F3N2O2. It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring. The presence of nitro and trifluoromethyl groups on the indoline structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(trifluoromethyl)indoline typically involves the introduction of nitro and trifluoromethyl groups onto the indoline scaffold. One common method is the electrophilic substitution reaction, where indoline is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(trifluoromethyl)indoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-6-(trifluoromethyl)indoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-6-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-6-(trifluoromethyl)indoline is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties and enhance its potential for various applications. The combination of these functional groups makes it a valuable compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

5-nitro-6-(trifluoromethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14(15)16/h3-4,13H,1-2H2

InChI Key

KRMFQTOKLFSHBJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.